(2R)-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid
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Overview
Description
2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID is a complex organic compound with a molecular structure that includes a chromen-2-one (coumarin) core. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine . The reaction conditions often involve the use of dichloromethane as a solvent at room temperature. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the chromen-2-one core or other functional groups.
Substitution: Substitution reactions, particularly at the hydroxyl or acetamido groups, can lead to a variety of derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it useful in studying cellular processes and interactions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
Similar compounds include other derivatives of chromen-2-one, such as:
- 7-Hydroxy-4-methylcoumarin
- 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
- 6,8-Difluoro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid
Compared to these compounds, 2-[2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-2-(4-HYDROXYPHENYL)ACETIC ACID is unique due to its specific functional groups and the resulting biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H17NO7 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C20H17NO7/c1-10-14-7-6-13(23)8-16(14)28-20(27)15(10)9-17(24)21-18(19(25)26)11-2-4-12(22)5-3-11/h2-8,18,22-23H,9H2,1H3,(H,21,24)(H,25,26)/t18-/m1/s1 |
InChI Key |
UYUSSEBPUOEDQQ-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC(C3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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